4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the piperidine ring, and the addition of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Piperidine Ring: This step may involve the reaction of a pyridine derivative with a piperidine precursor, often using a coupling reagent such as EDCI or DCC.
Addition of the Trifluoromethyl Group: This can be accomplished through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole and piperidine rings may interact with active sites on target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dimethyl-N-[1-[5-(difluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide
- 4,5-dimethyl-N-[1-[5-(trifluoromethyl)phenyl]piperidin-4-yl]-1H-pyrazole-3-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide distinguishes it from similar compounds, as this group significantly enhances its chemical stability and biological activity. Additionally, the specific arrangement of the pyrazole and piperidine rings contributes to its unique interaction with molecular targets.
Properties
IUPAC Name |
4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O/c1-10-11(2)23-24-15(10)16(26)22-13-5-7-25(8-6-13)14-4-3-12(9-21-14)17(18,19)20/h3-4,9,13H,5-8H2,1-2H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTZVFKSVJGYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)NC2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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